GluA2 Subunit Selectivity: IEM 1925 Achieves 210-Fold Discrimination Between AMPAR Subtypes Versus ~30–70-Fold for Adamantane-Based Dications
IEM 1925 demonstrates the highest reported selectivity between GluA2-lacking (calcium-permeable) and GluA2-containing (calcium-impermeable) AMPA receptor subtypes within the dicationic blocker series. At a membrane potential of –80 mV, the KD for GluA2-containing AMPARs is 210 times higher than for GluA2-lacking AMPARs . In contrast, the adamantane-based comparator IEM-1460 shows IC50 values of 2.6 µM (GluA2-lacking) versus 1102 µM (GluA2-containing), representing only ~30–70-fold selectivity depending on the experimental preparation . This enhanced discrimination is structurally attributed to the phenylcyclohexyl moiety of IEM 1925 replacing the adamantane group present in IEM-1460 and IEM-1754 [1].
| Evidence Dimension | AMPA receptor subunit selectivity (KD fold-difference between GluA2-lacking and GluA2-containing subtypes) |
|---|---|
| Target Compound Data | 210-fold KD difference at –80 mV (GluA2-containing KD is 210× higher than GluA2-lacking KD) |
| Comparator Or Baseline | IEM-1460: approximately 30–70-fold selectivity (IC50 2.6 µM for GluA2-lacking vs. 1102 µM for GluA2-containing at –80 mV) |
| Quantified Difference | IEM 1925 selectivity ratio is approximately 3–7 times greater than IEM-1460 |
| Conditions | Whole-cell patch clamp recording in rat hippocampal neurons; membrane potential –80 mV; kainate (100 µM) as agonist |
Why This Matters
Higher subunit selectivity enables researchers to isolate CP-AMPAR-mediated currents with significantly less confounding block of GluA2-containing receptors, critical for studies of synaptic plasticity, excitotoxicity, and neurological disease models where CP-AMPAR expression is altered.
- [1] Magazanik, L.G., Bolshakov, K.V., Buldakova, S.L., et al. (2000). Voltage-dependent block of native AMPA receptor channels by dicationic compounds. British Journal of Pharmacology, 129(2), 265–274. View Source
